molecular formula C13H8BrNO3 B1273886 4-Bromo-4'-nitrobenzophenone CAS No. 40292-15-7

4-Bromo-4'-nitrobenzophenone

Cat. No.: B1273886
CAS No.: 40292-15-7
M. Wt: 306.11 g/mol
InChI Key: SXYMUGJXZKDIRK-UHFFFAOYSA-N
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Description

4-Bromo-4’-nitrobenzophenone is an organic compound with the molecular formula C₁₃H₈BrNO₃. It is a derivative of benzophenone, where one phenyl ring is substituted with a bromine atom and the other with a nitro group. This compound is used in various chemical syntheses and research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-4’-nitrobenzophenone typically involves the Friedel-Crafts acylation reaction. The process starts with the bromination of benzene to form bromobenzene, followed by nitration to introduce the nitro group. The final step involves the acylation of the bromonitrobenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) .

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-4’-nitrobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-nitrobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-4’-nitrobenzophenone is used in several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-4’-nitrobenzophenone involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the bromine atom can undergo substitution reactions. These interactions can affect the compound’s reactivity and its role in chemical syntheses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-4’-nitrobenzophenone is unique due to the presence of both bromine and nitro substituents, which confer distinct reactivity patterns. This dual substitution allows for versatile applications in synthetic chemistry and research .

Properties

IUPAC Name

(4-bromophenyl)-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO3/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(8-4-10)15(17)18/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYMUGJXZKDIRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30385054
Record name 4-Bromo-4'-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40292-15-7
Record name 4-Bromo-4'-nitrobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30385054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 250 mL flask equipped with a nitrogen inlet, overhead stirring assembly, and reflux condenser were placed 4-nitrobenzoyl chloride (22.6 g, 0.122 mol), bromobenzene (100 g, 0.63 mol), and aluminum chloride (17.3 g, 0.13 mol). The mixture was heated for 3 h at 100° C., then cooled to room temperature and stirred for an additional 16 h. The mixture was poured into 1 L of acidic (HCl) ice water, and the organics were extracted using methylene chloride, dried over magnesium sulfate, and the solvents were removed under reduced pressure to yield a yellow powder. Recrystallization from acetone afforded 29.2 g (85% yield) of yellow crystals: m.p. 123°-124° C., (Lit. 122° C.). ##STR5##
Quantity
22.6 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
17.3 g
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-bromo-4'-nitrobenzophenone in the synthesis of 3-bromo-6-nitrofluorenone?

A1: this compound serves as a crucial precursor in the synthesis of 3-bromo-6-nitrofluorenone. [] The process involves a multi-step reaction where this compound is first converted to 2-amino-4-bromo-4′-nitrobenzophenone. This compound then undergoes diazotization followed by a Pschorr cyclization reaction, ultimately yielding the desired 3-bromo-6-nitrofluorenone. This synthetic route highlights the utility of this compound in accessing complex fluoranthene structures.

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